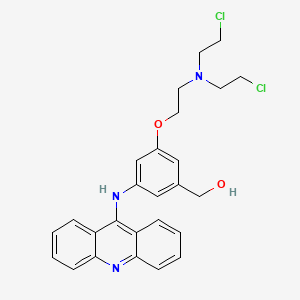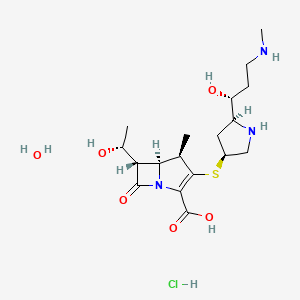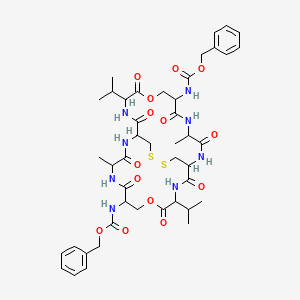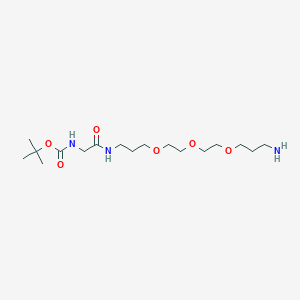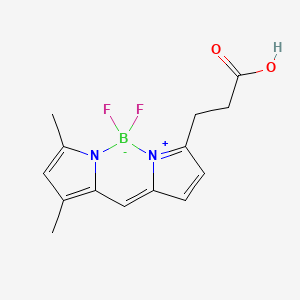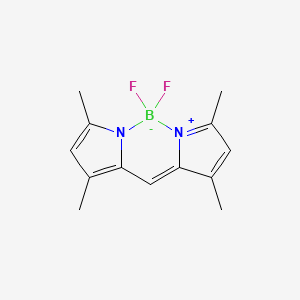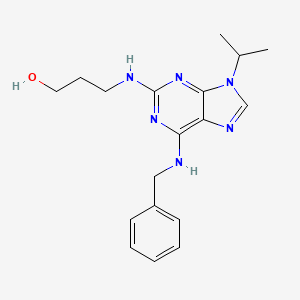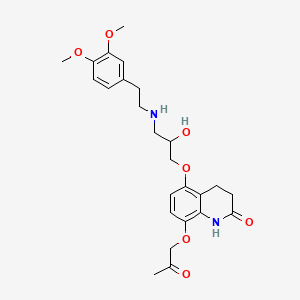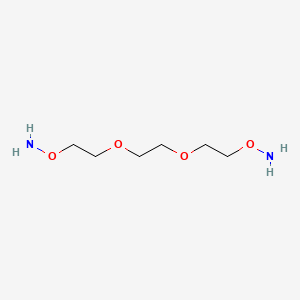
Bis-aminooxy-PEG2
Übersicht
Beschreibung
Bis-aminooxy-PEG2 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Synthesis Analysis
Bis-aminooxy-PEG2 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of Bis-aminooxy-PEG2 is C6H16N2O4 . It has a molecular weight of 180.2 g/mol .Chemical Reactions Analysis
The aminooxy groups in Bis-aminooxy-PEG2 can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . Aminooxy-based chemistry, also known as aminooxy click chemistry (AOCC), is a modular and wide in scope reaction that gives very high yields .Physical And Chemical Properties Analysis
Bis-aminooxy-PEG2 has a molecular weight of 180.20 g/mol . It has a topological polar surface area of 89 Ų . It has a rotatable bond count of 9 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Wissenschaftliche Forschungsanwendungen
- Application : Bis-aminooxy-PEG2 can be used as a PEGylation reagent. By reacting with protein aldehydes, it forms oxime bonds, modifying proteins for therapeutic purposes .
- Application : It can connect drug molecules to carriers (e.g., liposomes, nanoparticles) via oxime bonds. This improves drug solubility, circulation time, and targeted delivery .
Protein PEGylation
Drug Delivery Systems
Wirkmechanismus
Target of Action
Bis-aminooxy-PEG2 is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of Bis-aminooxy-PEG2 are therefore the proteins that these ligands bind to.
Mode of Action
Bis-aminooxy-PEG2, as a PROTAC linker, plays a crucial role in bringing the E3 ubiquitin ligase and the target protein into proximity . This allows the ubiquitin ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome . The aminooxy groups of Bis-aminooxy-PEG2 can be used in bioconjugation, reacting with an aldehyde to form an oxime bond .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-aminooxy-PEG2 is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis. By facilitating the ubiquitination of target proteins, Bis-aminooxy-PEG2 can selectively degrade these proteins, thereby influencing the biochemical pathways in which they are involved.
Pharmacokinetics
The pharmacokinetics of Bis-aminooxy-PEG2 are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of Bis-aminooxy-PEG2’s action is the selective degradation of its target proteins . This can have various molecular and cellular effects depending on the specific functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate disease symptoms.
Action Environment
The action of Bis-aminooxy-PEG2 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interactions with target proteins. Additionally, the presence of other molecules that can react with the aminooxy groups of Bis-aminooxy-PEG2 might influence its efficacy .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
O-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O4/c7-11-5-3-9-1-2-10-4-6-12-8/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBZGQLBKGNQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176783 | |
| Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-aminooxy-PEG2 | |
CAS RN |
98627-71-5 | |
| Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98627-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

